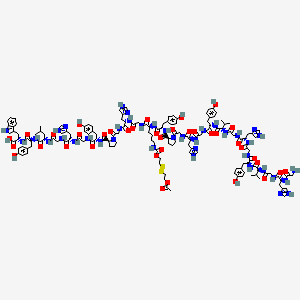

E3 Ligase Ligand-linker Conjugate 68

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

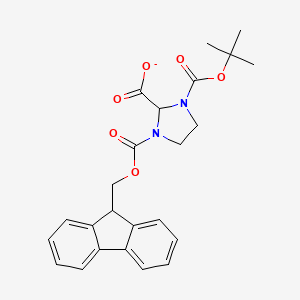

E3 Ligase Ligand-linker Conjugate 68: is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins by forming a ternary complex with the target protein and the E3 ubiquitin ligase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 68 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is typically derived from small-molecule inhibitors or natural products that have a high affinity for the E3 ligase. The ligand is then functionalized to allow for the attachment of a linker. The linker is synthesized separately and is designed to provide the appropriate spatial orientation for the formation of the ternary complex. The final step involves conjugating the ligand to the linker under specific reaction conditions, such as the use of coupling agents and solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: E3 Ligase Ligand-linker Conjugate 68 primarily undergoes substitution reactions during its synthesis. The ligand and linker are functionalized to allow for the formation of covalent bonds under specific conditions. Additionally, the compound can participate in complex formation reactions with target proteins and E3 ligases .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are also commonly used. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal conjugation .

Major Products: The major product of the synthesis is the this compound itself. During its application in PROTACs, the major products formed are ubiquitinated target proteins, which are subsequently degraded by the proteasome .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 68 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation. It serves as a tool for understanding the interactions between ligands, linkers, and E3 ligases .

Biology: In biology, this compound is used to investigate cellular processes that involve protein degradation. It helps in elucidating the roles of specific proteins in various biological pathways and in identifying potential therapeutic targets .

Medicine: In medicine, this compound is being explored for its potential in drug discovery and development. It is used to design PROTACs that can selectively degrade disease-causing proteins, offering a novel approach to treating conditions such as cancer and neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the development of new therapeutic agents and in the production of PROTAC-based drugs. It is also employed in high-throughput screening assays to identify new E3 ligase ligands and linkers .

Mecanismo De Acción

E3 Ligase Ligand-linker Conjugate 68 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This process involves the recognition of specific motifs in the target protein by the E3 ligase, followed by the formation of an isopeptide bond between the ubiquitin and the target protein .

Comparación Con Compuestos Similares

Cereblon Ligand-linker Conjugates: These compounds use cereblon as the E3 ligase and are commonly used in the development of PROTACs.

Von Hippel-Lindau Ligand-linker Conjugates: These compounds use von Hippel-Lindau (VHL) as the E3 ligase and are also widely used in PROTAC development

Uniqueness: E3 Ligase Ligand-linker Conjugate 68 is unique in its ability to form highly stable ternary complexes, leading to efficient ubiquitination and degradation of target proteins. Its design allows for precise control over the spatial orientation of the ligand and linker, enhancing its effectiveness in targeted protein degradation .

Propiedades

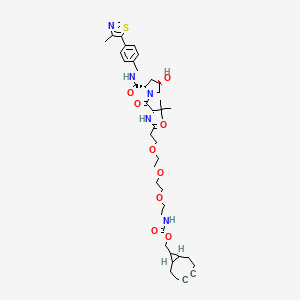

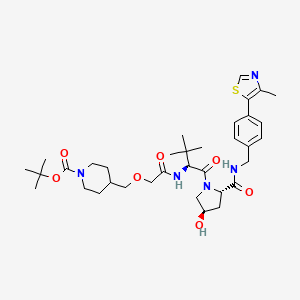

Fórmula molecular |

C35H51N5O7S |

|---|---|

Peso molecular |

685.9 g/mol |

Nombre IUPAC |

tert-butyl 4-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C35H51N5O7S/c1-22-29(48-21-37-22)25-10-8-23(9-11-25)17-36-31(43)27-16-26(41)18-40(27)32(44)30(34(2,3)4)38-28(42)20-46-19-24-12-14-39(15-13-24)33(45)47-35(5,6)7/h8-11,21,24,26-27,30,41H,12-20H2,1-7H3,(H,36,43)(H,38,42)/t26-,27+,30-/m1/s1 |

Clave InChI |

QDJDAQIHYNYQIC-HRHHFINDSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC4CCN(CC4)C(=O)OC(C)(C)C)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC4CCN(CC4)C(=O)OC(C)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)